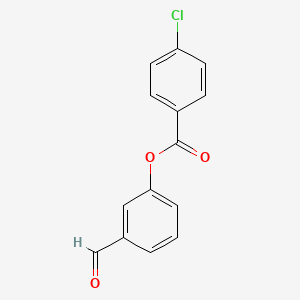
3-Formylphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 4-chlorobenzoate, also known as FCBA, is a chemical compound with the molecular formula C14H9ClO3 . It has a molecular weight of 260.68 . It is widely used in various scientific research fields.
Molecular Structure Analysis
The InChI code for this compound is1S/C14H9ClO3/c15-12-6-4-11 (5-7-12)14 (17)18-13-3-1-2-10 (8-13)9-16/h1-9H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.68 .Wissenschaftliche Forschungsanwendungen
1. Environmental Biodegradation
Research has shown that certain bacterial strains, such as Pseudomonas cepacia P166 and Sphingomonas paucimobilis, can degrade compounds related to 3-Formylphenyl 4-chlorobenzoate, like chlorobenzoates and chlorobiphenyls. These bacteria utilize these compounds as a carbon source, transforming them into less harmful substances. This process is crucial for bioremediation of environments contaminated with chlorinated aromatic compounds, including polychlorinated biphenyls (PCBs) and some herbicides (Arensdorf & Focht, 1995), (Hickey & Focht, 1990).
2. Microbial Degradation Studies
Studies on microbial degradation of chlorinated biphenyls and their metabolites, which include compounds similar to this compound, have shown that specific bacteria can metabolize these compounds through various pathways. These pathways often result in the production of less harmful or more easily metabolizable substances, highlighting the potential of microbial processes in pollution control (Massé et al., 1984).
3. Chemical Synthesis and Analysis
Research in chemical synthesis has explored the reactions of chlorobenzoates, compounds related to this compound, with various agents. These studies contribute to the understanding of chemical properties and reactions of chlorinated benzoates, which can have implications in synthetic chemistry and pharmaceuticals (Bielak & Biliński, 1990).
4. Photolysis Studies
Photolysis of chlorinated compounds, including those structurally related to this compound, has been a subject of research. Studies have investigated the behavior of these compounds under light exposure, which is significant in understanding their stability and breakdown in natural environments (Nakane et al., 2004).
5. Biochemistry and Enzyme Studies
Research has also been conducted on enzymes that interact with chlorobenzoates. These studies are crucial in understanding the biochemical pathways and enzyme mechanisms involved in the metabolism of chlorinated aromatic compounds. Insights from these studies can be applied in biotechnology and environmental remediation (Chang et al., 1997).
6. Phytohormone Analysis in Agriculture
In agricultural research, methods have been developed to determine various phytohormones in plant tissues, including chlorobenzoic acids. These studies are vital for understanding plant growth and development, and the influence of environmental contaminants on agricultural crops (Fan et al., 2011).
Eigenschaften
IUPAC Name |
(3-formylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHQOTRRNVKUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)
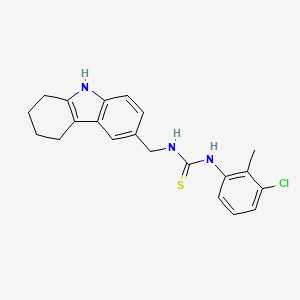
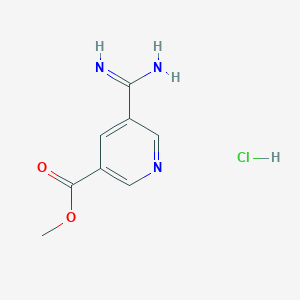
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
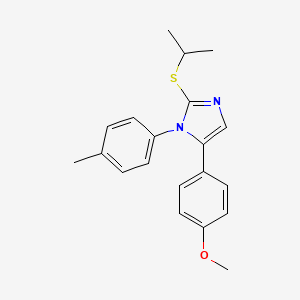
![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
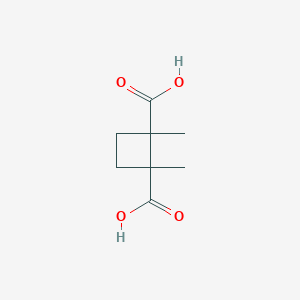

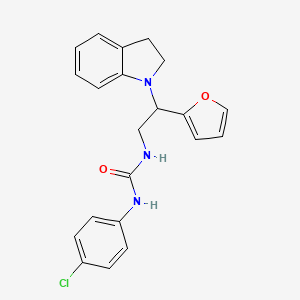

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)
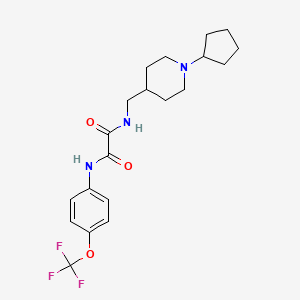
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)